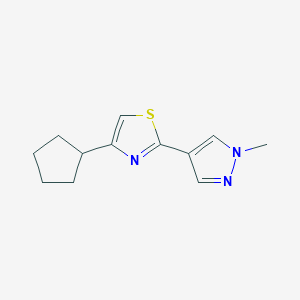
4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2 enzyme, 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have reported that 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole exhibits anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit cytotoxic activity against cancer cells. Additionally, it has been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities, as well as its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. However, one of the limitations of using 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One of the directions is to further investigate its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its potential toxicity and side effects in more detail. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One of the most commonly used methods involves the reaction of 2-cyclopentyl-2-oxoacetic acid with 4-amino-1-methylpyrazole in the presence of thionyl chloride and triethylamine. The resulting product is then treated with potassium thiocyanate to obtain the final product.
Applications De Recherche Scientifique
4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15-7-10(6-13-15)12-14-11(8-16-12)9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXJJCJEHRTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)

![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)